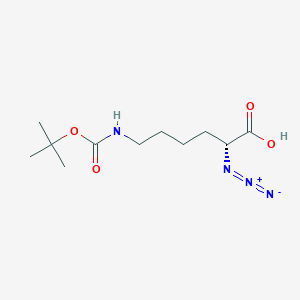
N3-D-Lys(boc)-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-D-Lys(boc)-oh is a chemical compound that features a lysine amino acid derivative with a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane (DCM) under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or column chromatography.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Peptide Bond Formation: this compound can be used in solid-phase peptide synthesis (SPPS) to form peptide bonds with other amino acids or peptide fragments.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: TFA, HCl, DCM.
Peptide Bond Formation: Coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).
Substitution Reactions: Electrophiles such as alkyl halides.
Major Products Formed:
Deprotection: Free lysine derivative.
Peptide Bond Formation: Peptides with lysine residues.
Substitution Reactions: Various substituted lysine derivatives.
Aplicaciones Científicas De Investigación
N3-D-Lys(boc)-oh is widely used in scientific research due to its versatility:
Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins for research purposes.
Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Material Science: Utilized in the creation of bioactive materials and hydrogels for biomedical applications.
Mecanismo De Acción
The mechanism by which N3-D-Lys(boc)-oh exerts its effects depends on its specific application:
Peptide Synthesis: The Boc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.
Enzyme Inhibition: In biochemical studies, the lysine derivative may act as an inhibitor by mimicking the natural substrate of an enzyme.
Therapeutic Use: As a drug precursor, it may interact with biological targets to modulate physiological processes.
Comparación Con Compuestos Similares
Fmoc-Derivatized Lysine: Another common protecting group used in peptide synthesis.
Nα-Fmoc-Lysine: Similar to N3-D-Lys(boc)-oh but with a different protecting group (Fmoc instead of Boc).
Uniqueness:
Stability: this compound is more stable under acidic conditions compared to Fmoc-derivatives.
Deprotection Conditions: The Boc group can be removed under milder conditions than the Fmoc group, making it suitable for certain applications.
Propiedades
IUPAC Name |
(2R)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROYNWSGVIHIMN-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














